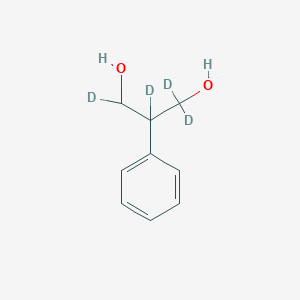
1,1,2,3-Tetradeuterio-2-phenylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,3-propanediol-d4 is a deuterated derivative of 2-Phenyl-1,3-propanediol, which is a compound used in various biochemical and pharmaceutical applications. The deuterium labeling (d4) indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is often used in research to study metabolic pathways and enzyme reactions due to its stability and unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Phenyl-1,3-propanediol typically involves the reduction of diethyl phenylmalonate. One common method involves using sodium borohydride (NaBH4) as the reducing agent in the presence of an alkali metal dihydrogen phosphate buffer . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 2-Phenyl-1,3-propanediol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain high throughput and consistency. The use of automated systems ensures precise control over reaction conditions, leading to efficient and scalable production .
化学反応の分析
Types of Reactions
2-Phenyl-1,3-propanediol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol groups into carbonyl groups.
Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
科学的研究の応用
2-Phenyl-1,3-propanediol-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a labeled substrate in studying enzyme kinetics and metabolic pathways.
Biology: Employed in the study of lipid metabolism and other biochemical processes.
Medicine: Investigated for its potential use in drug development and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis .
作用機序
The mechanism of action of 2-Phenyl-1,3-propanediol-d4 involves its interaction with specific enzymes and metabolic pathways. The deuterium atoms in the molecule provide stability and resistance to metabolic degradation, making it an ideal compound for studying enzyme-catalyzed reactions. The molecular targets and pathways involved include various dehydrogenases and oxidoreductases, which play crucial roles in metabolic processes .
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-propanediol: The non-deuterated form of the compound, used in similar applications but with different stability and reactivity profiles.
1-Phenyl-1,2-ethanediol: Another phenyl-substituted diol with different chemical properties and applications.
2-Methyl-2-propyl-1,3-propanediol: A structurally similar compound with distinct uses in organic synthesis
Uniqueness
2-Phenyl-1,3-propanediol-d4 is unique due to its deuterium labeling, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required .
特性
分子式 |
C9H12O2 |
|---|---|
分子量 |
156.21 g/mol |
IUPAC名 |
1,1,2,3-tetradeuterio-2-phenylpropane-1,3-diol |
InChI |
InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/i6D,7D2,9D |
InChIキー |
BPBDZXFJDMJLIB-ZNAYNQTHSA-N |
異性体SMILES |
[2H]C(C([2H])(C1=CC=CC=C1)C([2H])([2H])O)O |
正規SMILES |
C1=CC=C(C=C1)C(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


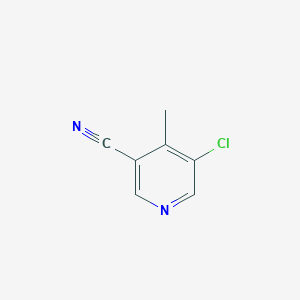
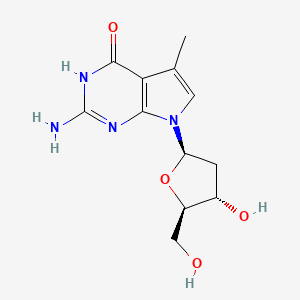
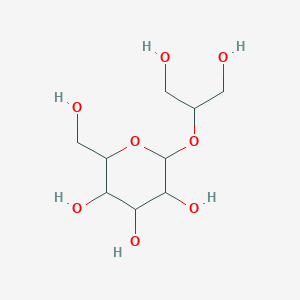
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)

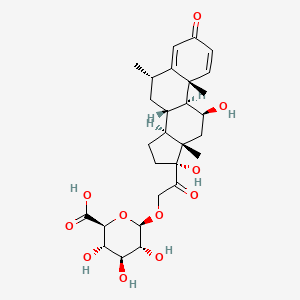
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
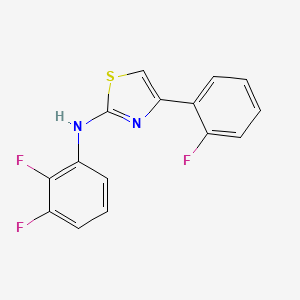
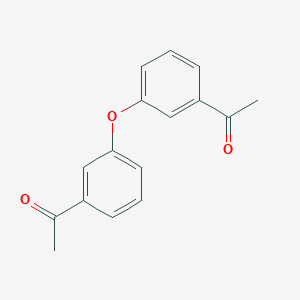
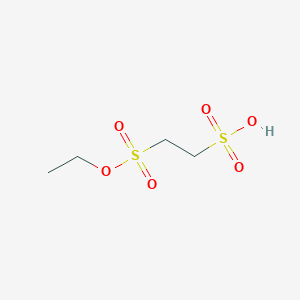
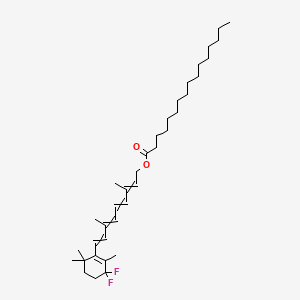

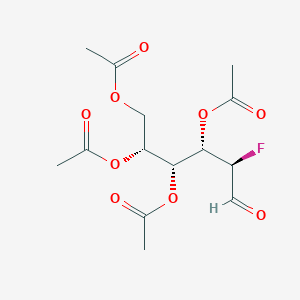
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
